tert-Butyl penta-2,4-dienoate
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Overview
Description
tert-Butyl penta-2,4-dienoate: is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derivative of penta-2,4-dienoic acid and is characterized by the presence of a tert-butyl group attached to the ester functionality. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl penta-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of penta-2,4-dienoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
tert-Butyl penta-2,4-dienoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release penta-2,4-dienoic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl group, which can modulate its interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, but with different reactivity and applications.
Methyl penta-2,4-dienoate: Similar structure but with a methyl group instead of a tert-butyl group, leading to different chemical properties.
Ethyl penta-2,4-dienoate: Similar to methyl penta-2,4-dienoate but with an ethyl group.
Uniqueness: tert-Butyl penta-2,4-dienoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
tert-butyl (2E)-penta-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
InChI Key |
JDVCPIAGLULTHC-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C=C |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC=C |
Origin of Product |
United States |
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